![molecular formula C16H7ClN2O4 B008907 6-クロロ-9-ニトロ-5-オキソ-5H-ベンゾ[A]フェノキサジン CAS No. 73397-12-3](/img/structure/B8907.png)

6-クロロ-9-ニトロ-5-オキソ-5H-ベンゾ[A]フェノキサジン

概要

説明

6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its applications in cancer chemotherapy, particularly as a prodrug enzyme . Its molecular structure includes a phenoxazine core, which is a tricyclic heterocycle containing nitrogen and oxygen atoms.

科学的研究の応用

6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine has a wide range of applications in scientific research:

作用機序

Target of Action

The primary target of 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine (CNOB) is cancer cells . It has been found to be effective at killing cancer cell lines in vitro . The compound is part of the phenoxazine family, which has been known for its numerous applications in chemotherapy .

Mode of Action

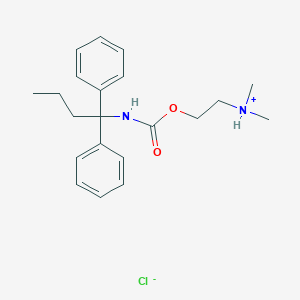

CNOB interacts with its targets (cancer cells) by being transformed into a cytotoxic form inside the cancer cells . This transformation is facilitated by a bacterial enzyme called ChrR6 . The transformed product, 9-amino-6-chloro-5H-benzo[a]phenoxazine-5-one (MCHB), binds to DNA , which can lead to DNA damage and cell death .

Biochemical Pathways

It is known that the compound, once transformed into mchb, binds to dna . This binding can interfere with the normal functioning of the DNA, leading to cell death .

Pharmacokinetics

The pharmacokinetics of CNOB involves its transformation into MCHB inside the cancer cells . The distribution of MCHB following intravenous delivery of CNOB has been studied in mice . MCHB concentrations in various tissues were determined from a standard curve . .

Result of Action

The result of CNOB’s action is the death of cancer cells . In studies, CNOB/ChrR6 therapy was found to be effective at killing cancer cell lines in vitro . Almost 40% complete remission was observed for a 10 mg/Kg dose of CNOB for the treatment of a tumor in mice .

Action Environment

The action of CNOB can be influenced by environmental factors. For instance, the presence of the bacterial enzyme ChrR6 is necessary for the transformation of CNOB into its cytotoxic form, MCHB Therefore, the presence and concentration of this enzyme in the environment can influence the efficacy of CNOB

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine has been found to interact with various biomolecules, including enzymes and proteins . It has been suggested that this compound may act as a multidrug resistance (MDR) modulator in various cancerous cells .

Cellular Effects

In cellular processes, 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine has shown significant effects. It has been found to be effective at killing cancer cell lines in vitro . The compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine involves its interactions at the molecular level. It may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine change over time. The compound has shown stability and degradation over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine vary with different dosages. A study found that almost 40% complete remission was observed for a 10 mg/Kg dose of this compound for the treatment of a tumour in mice .

Metabolic Pathways

Given its biochemical properties and cellular effects, it is likely that it interacts with various enzymes or cofactors .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

It is possible that it has targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .

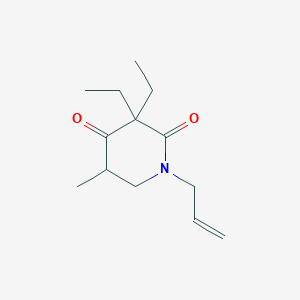

準備方法

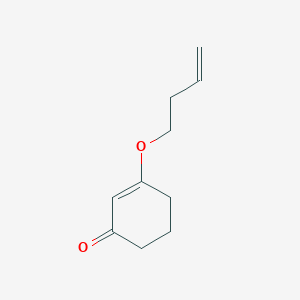

The synthesis of 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine involves several steps, typically starting with the preparation of the phenoxazine core. The synthetic route often includes nitration and chlorination reactions to introduce the nitro and chloro substituents, respectively . Industrial production methods may involve optimizing these reactions to achieve higher yields and purity. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency of the synthesis .

化学反応の分析

6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine undergoes various chemical reactions, including:

Substitution: The chloro group can be substituted with other nucleophiles, leading to different derivatives.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

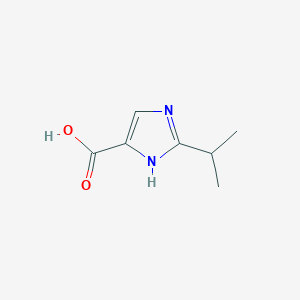

6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine is unique due to its specific substituents and their positions on the phenoxazine core. Similar compounds include:

Phenoxazine: The parent compound without the chloro and nitro substituents.

Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent.

Phenothiazines: Structurally similar but contain sulfur instead of oxygen in the tricyclic core.

These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine in its targeted use in cancer therapy .

特性

IUPAC Name |

6-chloro-9-nitrobenzo[a]phenoxazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H7ClN2O4/c17-13-15(20)10-4-2-1-3-9(10)14-16(13)23-12-7-8(19(21)22)5-6-11(12)18-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQQSXRWRGYETD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])OC3=C(C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376338 | |

| Record name | 6-CHLORO-9-NITRO-5-OXO-5H-BENZO[A]PHENOXAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73397-12-3 | |

| Record name | 6-CHLORO-9-NITRO-5-OXO-5H-BENZO[A]PHENOXAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes CNOB a promising candidate for prodrug cancer chemotherapy?

A1: CNOB itself is nontoxic, but when reduced, it transforms into a highly toxic compound, 9-amino-6-chloro-5H-benzo(a)phenoxazine-5-one (MCHB) []. This makes it a prodrug, meaning its efficacy relies on activation within the body. CNOB shows particular promise when paired with the bacterial enzyme ChrR6, engineered for high prodrug activation. This CNOB/ChrR6 combination demonstrates significant cell-killing efficacy in vitro against various cancer cell lines and has shown effectiveness in treating tumors in mice, with some cases achieving complete remission [].

Q2: How does the CNOB/ChrR6 system work to target cancer cells?

A2: The strategy relies on targeted delivery of the ChrR6 enzyme to tumor cells. One method uses attenuated Salmonella typhimurium (SL 7838) as a vehicle to deliver the enzyme [, ]. Once inside the tumor cells, ChrR6 efficiently activates CNOB, converting it into the cytotoxic MCHB [].

Q3: What are the known mechanisms of action for MCHB's cytotoxic effects?

A3: MCHB demonstrates several cytotoxic activities. Firstly, it binds to DNA []. At non-lethal concentrations, MCHB causes cell cycle arrest in the S phase. At lethal doses, MCHB induces apoptosis, likely through the mitochondrial pathway []. This is supported by observations of MCHB co-localizing with mitochondria and disrupting their electrochemical potential [].

Q4: How does the fluorescent nature of CNOB and its product aid in research?

A4: Both CNOB and MCHB are naturally fluorescent, emitting at distinct wavelengths (CNOB at 550 nm and MCHB at 625 nm) [, ]. This inherent fluorescence offers a significant advantage for research. It allows for real-time tracking of CNOB activation and MCHB distribution within cells and even in live animals using fluorescence imaging techniques [, , ]. This real-time monitoring provides valuable insights into the drug's pharmacokinetics and pharmacodynamics, which are essential for optimizing treatment strategies.

Q5: What are the potential advantages of the CNOB/ChrR6 system over existing reductive prodrugs?

A5: While reductive prodrugs like mitomycin C exploit the increased presence of prodrug-reducing enzymes (like NQO1) in tumors, they can also cause side effects due to reduction in healthy tissues []. The CNOB/ChrR6 system aims to improve upon this by utilizing the highly specific bacterial enzyme ChrR6, which is more efficient than naturally occurring mammalian enzymes []. The combination of a targeted delivery system and a highly active enzyme could potentially enhance the efficacy and reduce the side effects compared to existing reductive prodrugs.

Q6: What are the future directions for research on CNOB/ChrR6 as a cancer treatment?

A6: Current research indicates that further investigation is needed to fully understand the pharmacokinetic and pharmacodynamic properties of CNOB and its activated form, MCHB []. Additionally, while in vivo studies have shown promise, more research is needed to determine the optimal delivery methods, dosages, and long-term effects of the CNOB/ChrR6 system. Specifically, understanding the potential barriers to MCHB penetration in the tumor microenvironment and exploring strategies to overcome them are critical areas for future research []. The unique fluorescent properties of CNOB and MCHB offer a valuable tool for these ongoing investigations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile](/img/structure/B8825.png)

![4,6,14-trimethyl-3,7,14,18-tetrazatetracyclo[9.7.0.02,8.012,17]octadeca-1(11),2(8),3,6,9,12(17)-hexaene](/img/structure/B8840.png)

![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)